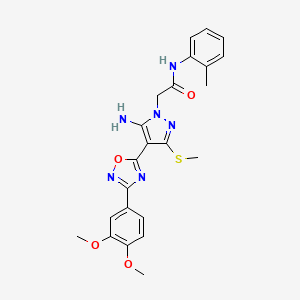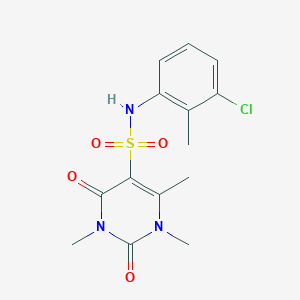
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. Adenosine receptors are G protein-coupled receptors that mediate the effects of adenosine, a purine nucleoside that plays a key role in regulating various physiological processes. The adenosine A2B receptor is predominantly expressed in immune cells and is involved in regulating inflammation and immune responses. MRS 1754 has been widely used in scientific research to study the role of the adenosine A2B receptor in various physiological and pathological conditions.
Mecanismo De Acción
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 selectively binds to the adenosine A2B receptor and blocks its activation by adenosine. The adenosine A2B receptor is coupled to G proteins and its activation leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. By blocking the activation of the adenosine A2B receptor, 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 inhibits these intracellular signaling pathways and modulates the physiological responses mediated by the adenosine A2B receptor.
Biochemical and Physiological Effects:
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the cell types studied. For example, 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and dendritic cells, suggesting a role in regulating inflammation and immune responses. 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has also been shown to inhibit the proliferation and migration of cancer cells, suggesting a potential role in cancer therapy. In addition, 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has been shown to modulate glucose metabolism in adipocytes and hepatocytes, suggesting a potential role in diabetes therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has several advantages as a research tool, including its high selectivity and potency for the adenosine A2B receptor, its ability to block the activation of the receptor in a reversible manner, and its availability from commercial sources. However, 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 also has some limitations, including its potential off-target effects on other adenosine receptor subtypes and its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for research on 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 and the adenosine A2B receptor. One direction is to investigate the role of the adenosine A2B receptor in regulating immune responses and inflammation in various diseases, such as cancer, autoimmune diseases, and infectious diseases. Another direction is to explore the potential therapeutic applications of 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 and other adenosine A2B receptor antagonists in various diseases, such as cancer, diabetes, and cardiovascular diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 and the adenosine A2B receptor on various physiological processes, and to identify new targets for drug development.
Métodos De Síntesis
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 can be synthesized using a multi-step process that involves the coupling of 8-bromo-3-methylxanthine with 4-morpholineethanol, followed by the addition of 2-(3-pyrimidinylthio)propionic acid and subsequent cyclization to form the purine ring. The final product can be obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has been used in various scientific research studies to investigate the role of the adenosine A2B receptor in different physiological and pathological conditions. For example, 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has been used to study the role of the adenosine A2B receptor in regulating inflammation and immune responses in various diseases such as asthma, colitis, and cancer. 3-Methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione 1754 has also been used to investigate the role of the adenosine A2B receptor in regulating cardiovascular function, glucose metabolism, and bone homeostasis.
Propiedades
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3S/c1-22-13-12(14(25)21-17(22)26)24(16(20-13)23-7-9-27-10-8-23)6-3-11-28-15-18-4-2-5-19-15/h2,4-5H,3,6-11H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBFNWYUAWUMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420479.png)

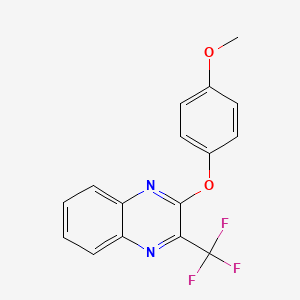

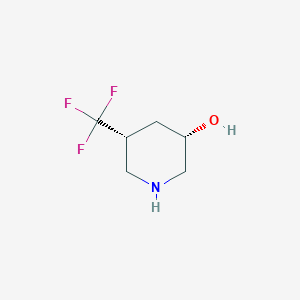

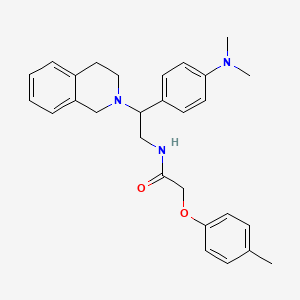

![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2420493.png)
![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
